1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione
Description
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-6-7-17-16(10-13)19(24)20(25)22(17)12-18(23)21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQNIDQGKUMJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione can be achieved through multiple synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for good yields of the desired cyclization products.
Industrial Production Methods
scalable methods for the synthesis of related compounds, such as 3,4-dihydroisoquinolin-1(2H)-ones, involve benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) as oxidants .
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and isoquinoline moieties.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) are commonly used oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the indole or isoquinoline moieties.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death and inhibiting tumor growth .
- A case study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers, suggesting that it may serve as a lead compound for developing new anticancer therapies .
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in the progression of these disorders .
- A notable study highlighted its ability to enhance cognitive function in animal models by modulating neurotransmitter systems and reducing the accumulation of amyloid-beta plaques .
-
Antimicrobial Properties
- Preliminary research suggests that this compound possesses antimicrobial activity against various bacterial strains. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth .
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a candidate for further development as an antimicrobial agent .
Biochemical Research Applications
-
Enzyme Inhibition Studies
- The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For example, it shows potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .
- Inhibiting IDO can enhance immune responses against tumors, making this compound a valuable tool in immunotherapy research .
-
Role in Tryptophan Metabolism
- Investigations into the role of this compound in tryptophan metabolism have revealed its potential to influence the kynurenine pathway. Alterations in this pathway are linked to various psychiatric disorders and immune responses .
- Understanding how this compound affects tryptophan metabolism could lead to novel therapeutic strategies for managing mood disorders and enhancing mental health outcomes .
Data Tables
Mechanism of Action
The exact mechanism of action for 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with biological membranes or proteins, potentially disrupting their function.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related derivatives, focusing on core scaffolds, substituents, and hypothetical biological implications.
Structural Analogues with Indole/Isoindoline Cores
Key Observations :
- The target compound’s indole-2,3-dione core distinguishes it from isoindoline-1,3-dione derivatives in , which exhibit acryloylphenyl substituents . While both cores are electron-deficient and capable of hydrogen bonding, the indole-2,3-dione scaffold may confer distinct pharmacokinetic properties.
- The 5-methyl group on the indole ring likely increases metabolic stability compared to non-methylated analogs .
Dihydroisoquinoline-Containing Derivatives
Key Observations :
- The dihydroisoquinoline moiety is a recurring motif in bioactive compounds, including CD44 antagonists () and antiviral agents (). This suggests the target compound could interact with similar targets, though direct evidence is lacking .
Pyrimidine and Propan-1-one Derivatives
Key Observations :
- Pyrimidine-based derivatives () demonstrate the versatility of dihydroisoquinoline in diverse scaffolds, though their biological profiles remain unexplored .
- The ibuprofen hybrid () highlights the use of dihydroisoquinoline in hybrid drug design, suggesting the target compound could be adapted for dual-target therapies .
Biological Activity
The compound 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione (CAS Number: 696626-50-3) is a hybrid molecule that combines structural elements of indole and isoquinoline. This unique structure is believed to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties.
- Molecular Formula : CHNO
- Molecular Weight : 334.37 g/mol
- CAS Number : 696626-50-3
Antimicrobial Activity
Recent studies have indicated that compounds with indole and isoquinoline derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar indole derivatives showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing promising candidates for further development as antimicrobial agents .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| 5j | Candida albicans | 3.9 |
| 5g | Aspergillus niger | 15.6 |
| 5h | Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research on related indole derivatives has shown:
- Inhibition of lactate dehydrogenase isoform A (LDH-A), an enzyme often upregulated in cancer cells, indicating potential for cancer treatment .
- Some derivatives have been reported to induce apoptosis in cancer cell lines, showcasing their capability to act as cytotoxic agents .
Neuroprotective Effects
The presence of isoquinoline moieties in the compound may confer neuroprotective effects:
- Compounds with similar structures have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may modulate neurotransmitter levels and exhibit antioxidant properties .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Neuroprotective Studies : A study highlighted the protective effects of indole derivatives against oxidative stress-induced neuronal damage in vitro. The results suggested that these compounds could mitigate neuroinflammation and protect neuronal cells from apoptosis .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various indole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, suggesting their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
